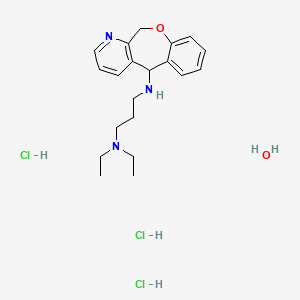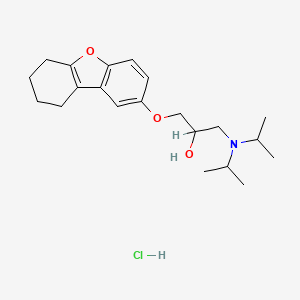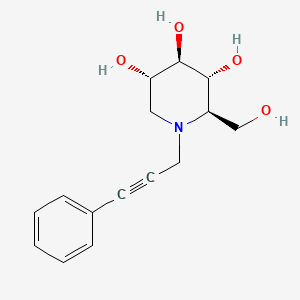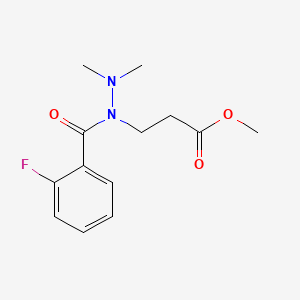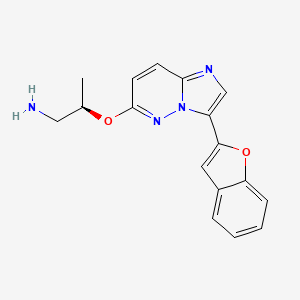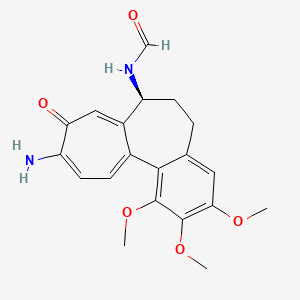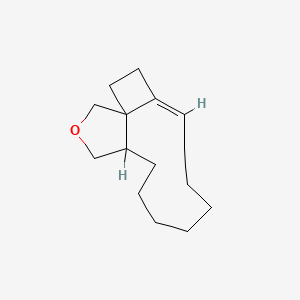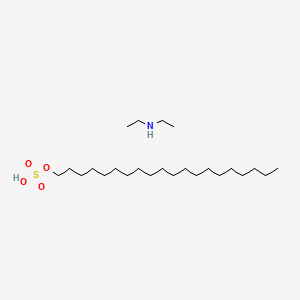
Ethanamine, N-ethyl-, eicosyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N-ethyl-, eicosyl sulfate is an organic compound that belongs to the class of amines and sulfates It is characterized by the presence of an ethanamine group, an N-ethyl substitution, and an eicosyl sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine, N-ethyl-, eicosyl sulfate typically involves the reaction of ethanamine with ethyl iodide to form N-ethyl ethanamine. This intermediate is then reacted with eicosyl sulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-ethyl-, eicosyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The ethanamine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Ethanamine, N-ethyl-, eicosyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanamine, N-ethyl-, eicosyl sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethanamine, N-ethyl-, eicosyl sulfate include:
- Ethanamine, N-methyl-, eicosyl sulfate
- Ethanamine, N-propyl-, eicosyl sulfate
- Ethanamine, N-butyl-, eicosyl sulfate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the eicosyl sulfate group
Properties
CAS No. |
94110-16-4 |
|---|---|
Molecular Formula |
C24H53NO4S |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
N-ethylethanamine;icosyl hydrogen sulfate |
InChI |
InChI=1S/C20H42O4S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;1-3-5-4-2/h2-20H2,1H3,(H,21,22,23);5H,3-4H2,1-2H3 |
InChI Key |
LFAYCFLTCVPAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




